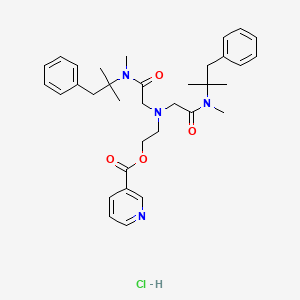
Nicotinic acid, 2-(bis(((alpha,alpha-dimethylphenethyl)methylcarbamoyl)methyl)amino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2-(bis(((alpha,alpha-dimethylphenethyl)methylcarbamoyl)methyl)amino)ethyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of nicotinic acid, which can be synthesized from the oxidation of nicotine or from the hydrolysis of nicotinamide. The next step involves the esterification of nicotinic acid with 2-(bis(((alpha,alpha-dimethylphenethyl)methylcarbamoyl)methyl)amino)ethanol under acidic conditions to form the ester. Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and purification systems to ensure the compound is produced in high yield and purity. The reaction conditions would be optimized to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
Nicotinic acid, 2-(bis(((alpha,alpha-dimethylphenethyl)methylcarbamoyl)methyl)amino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for organic chemists.
Biology
In biology, nicotinic acid derivatives are known to play a role in cellular metabolism. This compound could be used in studies investigating the metabolic pathways involving nicotinic acid and its derivatives.
Medicine
In medicine, nicotinic acid and its derivatives are known for their role in treating niacin deficiency and related conditions. This compound could potentially be explored for its therapeutic effects in similar contexts.
Industry
In industry, this compound could be used in the production of pharmaceuticals, dietary supplements, or other products that require nicotinic acid derivatives.
Mecanismo De Acción
The mechanism of action of nicotinic acid, 2-(bis(((alpha,alpha-dimethylphenethyl)methylcarbamoyl)methyl)amino)ethyl ester, hydrochloride would likely involve its interaction with specific molecular targets in the body. Nicotinic acid is known to bind to G-protein-coupled receptors, leading to various downstream effects. This compound could exert its effects through similar pathways, potentially influencing cellular metabolism and other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic acid (Niacin): A simpler derivative of nicotinic acid, known for its role in treating niacin deficiency.
Nicotinamide: Another derivative of nicotinic acid, used in the treatment of niacin deficiency and as a dietary supplement.
Nicotinic acid riboside: A more complex derivative, known for its role in cellular metabolism.
Uniqueness
Nicotinic acid, 2-(bis(((alpha,alpha-dimethylphenethyl)methylcarbamoyl)methyl)amino)ethyl ester, hydrochloride is unique due to its complex structure, which allows it to participate in a wider range of chemical reactions compared to simpler nicotinic acid derivatives. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6022-42-0 |
|---|---|
Fórmula molecular |
C34H45ClN4O4 |
Peso molecular |
609.2 g/mol |
Nombre IUPAC |
2-[bis[2-[methyl-(2-methyl-1-phenylpropan-2-yl)amino]-2-oxoethyl]amino]ethyl pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C34H44N4O4.ClH/c1-33(2,22-27-14-9-7-10-15-27)36(5)30(39)25-38(20-21-42-32(41)29-18-13-19-35-24-29)26-31(40)37(6)34(3,4)23-28-16-11-8-12-17-28;/h7-19,24H,20-23,25-26H2,1-6H3;1H |
Clave InChI |
UMECEKNCJLEMFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCOC(=O)C2=CN=CC=C2)CC(=O)N(C)C(C)(C)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


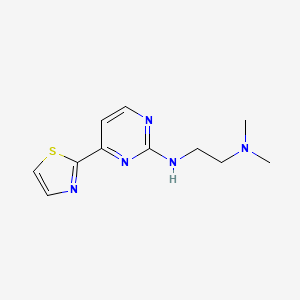
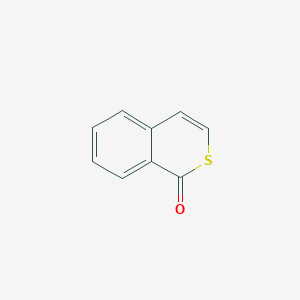
![N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12794682.png)
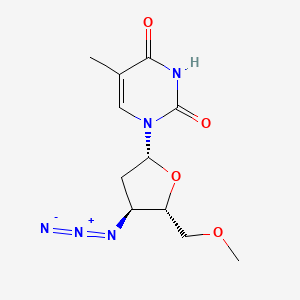
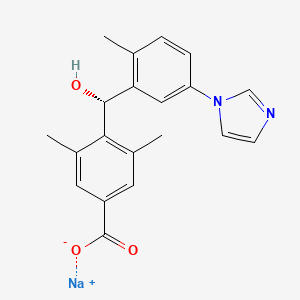
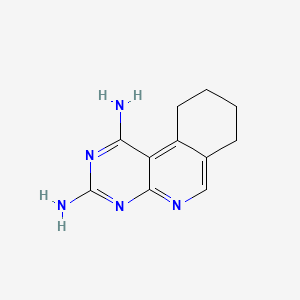


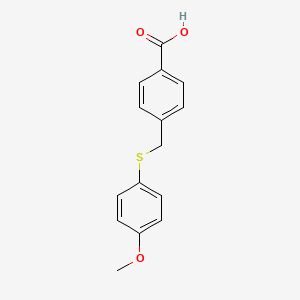
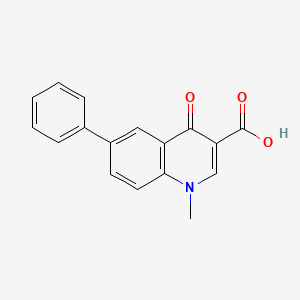
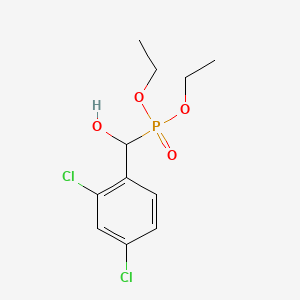
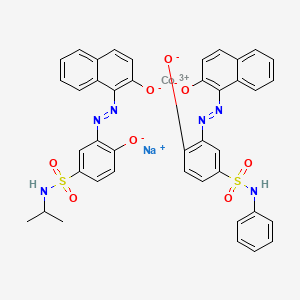
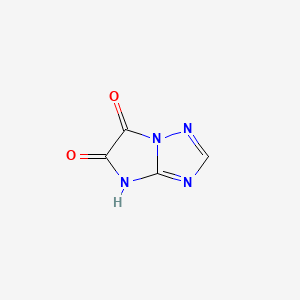
amino}benzoyl)amino]pentanedioic acid](/img/structure/B12794741.png)
